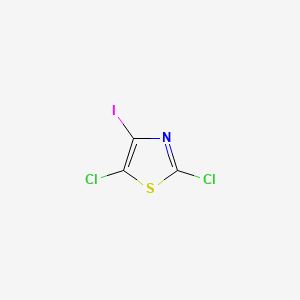
2,5-Dichloro-4-iodo-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-iodo-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-iodo-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
化学反応の分析
Types of Reactions
2,5-Dichloro-4-iodo-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or iodine atoms.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can introduce new functional groups into the thiazole ring.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the thiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiazoles, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
科学的研究の応用
2,5-Dichloro-4-iodo-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agricultural Chemistry: It is employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and liquid crystals
作用機序
The mechanism of action of 2,5-Dichloro-4-iodo-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
2,5-Dichloro-1,3-thiazole: Lacks the iodine atom and has different reactivity and biological activity.
4-Iodo-1,3-thiazole: Lacks the chlorine atoms and has distinct chemical properties.
2,4-Dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to different reactivity and applications
Uniqueness
2,5-Dichloro-4-iodo-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This combination of halogens allows for versatile chemical modifications and a broad range of applications in various fields .
特性
分子式 |
C3Cl2INS |
|---|---|
分子量 |
279.91 g/mol |
IUPAC名 |
2,5-dichloro-4-iodo-1,3-thiazole |
InChI |
InChI=1S/C3Cl2INS/c4-1-2(6)7-3(5)8-1 |
InChIキー |
YRYAAUSCXJPRPQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=N1)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)







